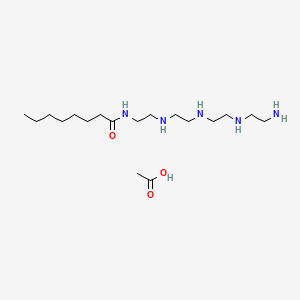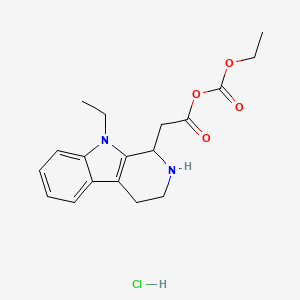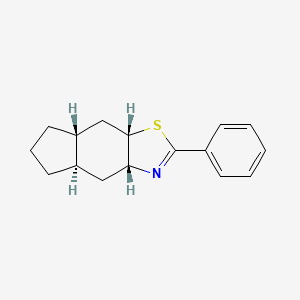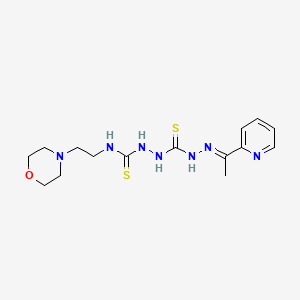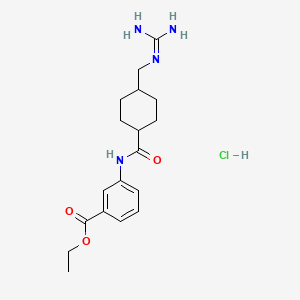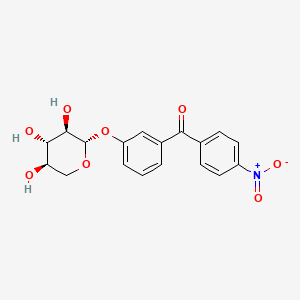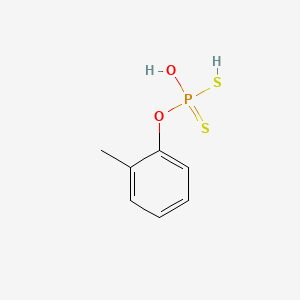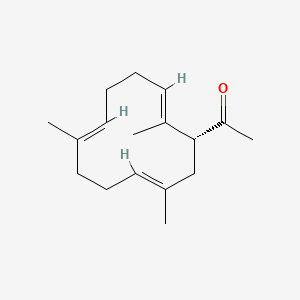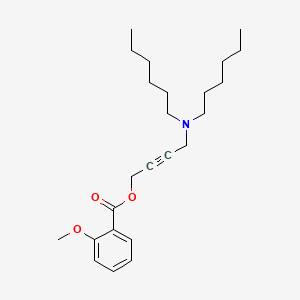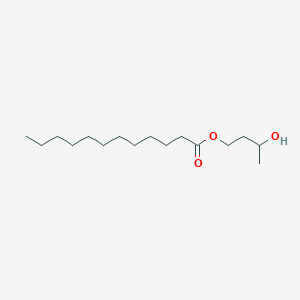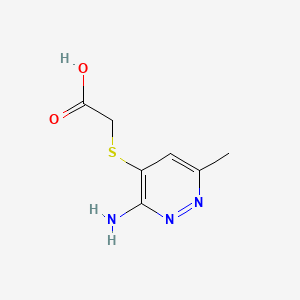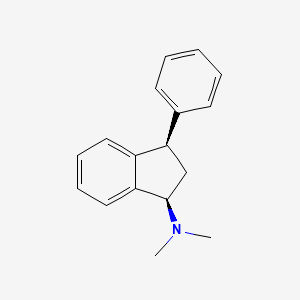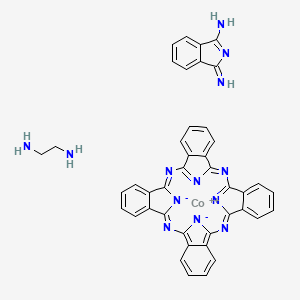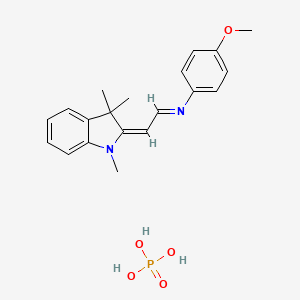
N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The compound’s phosphate group adds to its versatility, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with p-anisidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring or the anisidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2′-(2H)-indole): Known for its photochromic properties.
1,3,3-Trimethylindolino-6′-nitrobenzopyrylospiran: Another indole derivative with unique chemical properties.
Uniqueness
N-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-p-anisidine phosphate stands out due to its phosphate group, which enhances its solubility and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective.
Properties
CAS No. |
93859-25-7 |
|---|---|
Molecular Formula |
C20H25N2O5P |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2E)-N-(4-methoxyphenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine;phosphoric acid |
InChI |
InChI=1S/C20H22N2O.H3O4P/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;1-5(2,3)4/h5-14H,1-4H3;(H3,1,2,3,4)/b19-13+,21-14?; |
InChI Key |
BSLGZRUHOXTFNE-PJANZLIOSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=NC3=CC=C(C=C3)OC)C)C.OP(=O)(O)O |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=NC3=CC=C(C=C3)OC)C)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


